3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a thiazolidine-2,4-dione core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the piperidine ring, and finally the formation of the thiazolidine-2,4-dione core. Key steps may include:
Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.
Introduction of Piperidine Ring: This step often involves nucleophilic substitution reactions.
Formation of Thiazolidine-2,4-dione Core: This can be synthesized through cyclization reactions involving thiourea and α-halo acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity. The thiazolidine-2,4-dione core may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-ylcarbonyl)-4-piperidinylmethyl-2-oxo-1,3-benzoxazol-3(2H)-ylacetamide
- 1-(1’-{[3-(methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4’-piperidin]-5-yl)methanamine
- 1-[1’-(3-phenylacryloyl)spiro[1-benzofuran-3,4’-piperidin]-5-yl]
Uniqueness
3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features. The presence of the benzofuran moiety, piperidine ring, and thiazolidine-2,4-dione core in a single molecule provides a unique platform for exploring diverse chemical reactions and biological activities.
Biological Activity
3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, also known as GSK-2140963, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a thiazolidine core with a benzofuran moiety and a piperidine ring. Its molecular formula is C15H14N2O3, which contributes to its distinct physical and chemical properties.
Research indicates that GSK-2140963 exhibits multiple mechanisms of action:
- Antiviral Activity : It has shown efficacy against various viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV). The compound inhibits viral replication by targeting different stages of the viral lifecycle such as entry and RNA replication.
- Anticancer Properties : Similar thiazolidine derivatives have been reported to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. For instance, compounds derived from thiazolidinones have demonstrated significant antiproliferative activity against various cancer cell lines (e.g., HeLa, A549) with IC50 values indicating potent effects .
Biological Activity Overview
The biological activities of GSK-2140963 can be summarized as follows:
Case Study 1: Antiviral Efficacy
In a study focusing on GSK-2140963's antiviral properties, it was observed that the compound inhibited HCMV replication effectively in vitro. The study highlighted the compound's ability to disrupt the viral entry process and hinder RNA synthesis, making it a candidate for further development as an antiviral agent.
Case Study 2: Anticancer Activity
Another investigation evaluated the antiproliferative effects of thiazolidine derivatives similar to GSK-2140963 on various tumor cell lines. The results indicated that certain derivatives displayed lower IC50 values compared to standard chemotherapy agents like irinotecan, suggesting their potential as effective anticancer drugs .
Case Study 3: Metabolic Disorders
Research into the insulin-sensitizing effects of thiazolidinones revealed that specific derivatives could significantly improve glucose metabolism in diabetic models. These compounds not only reduced hyperglycemia but also improved lipid profiles in treated subjects .
Properties
IUPAC Name |
3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-15-10-24-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)23-14/h1-4,9,12H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNFIGBYWJJALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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